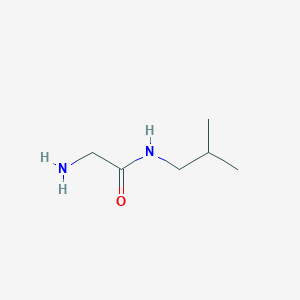

2-amino-N-isobutylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

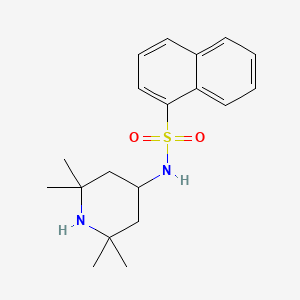

The molecular structure of “2-amino-N-isobutylacetamide” consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 130.110613074 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-isobutylacetamide” include a molecular weight of 130.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The topological polar surface area is 55.1 Ų . The compound has a density of 0.9±0.1 g/cm3 .

Applications De Recherche Scientifique

Microbial Production of Isobutanol

2-Amino-N-isobutylacetamide is related to the production of isobutanol in microorganisms. A study on Corynebacterium glutamicum, an amino-acid-producing microorganism, demonstrated increased tolerance to isobutanol and showed promise for engineering higher chain alcohol production using 2-keto acid pathways (Smith, Cho, & Liao, 2010).

Role in Amino Acid Metabolism in Plants

2-Amino-N-isobutylacetamide plays a role in the amino acid metabolism in plants. It is a substrate for the synthesis of various amino acids and is involved in regulating acid-base balance and transferring nitrogen between tissues (Forde & Lea, 2007).

Analytical Chemistry

In analytical chemistry, 2-amino-N-isobutylacetamide is compared with other derivatization agents for GC analysis of amino acids. Its effectiveness in esterification/acylation procedures offers a preferable approach in many cases, especially in the analysis of lyophilized microbial cultures (Sobolevsky et al., 2003).

Production of Gamma-Aminobutyric Acid

Research on the fermentative production of Gamma-Aminobutyric Acid (GABA) from glucose by Corynebacterium glutamicum, using 2-amino-N-isobutylacetamide pathways, resulted in high GABA titers. This study shows the potential of using these pathways for efficient biotechnological production of GABA (Jorge et al., 2017).

Functional Characterization in Amino Acid Transport

The cloning and functional characterization of ATA2, a transporter responsible for system A amino acid transport activity, were facilitated by understanding compounds like 2-amino-N-isobutylacetamide. This transporter mediates Na+-dependent transport of specific substrates for system A and is crucial in physiological and pathological states (Sugawara et al., 2000).

Corrosion Inhibition

A study involving the simulation of molecular interactions of amino acid compounds, including derivatives of 2-amino-N-isobutylacetamide, demonstrated their inhibitive properties on mild steel in an aqueous hydrochloric acid solution. This indicates their potential as corrosion inhibitors (Gómez et al., 2005).

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds derived from 2-amino-N-isobutylacetamide and related compounds has been conducted. These studies contribute to the development of novel compounds with potential pharmaceutical applications (Shaaban, 2017).

Oligomeric Epoxide–Amine Adducts

The creation of novel oligomeric thermoresponsive epoxide–amine adducts using 2-amino-N-isobutylacetamide was researched. These oligomers exhibit lower critical solution temperature behavior in water, opening new avenues in polymer science (Fischer & Ritter, 2013).

Fluorescence Activation by Microhydration

A study demonstrated that the fluorescence of 2-aminopurine, a fluorescent isomer of adenine, can be significantly increased through microhydration. This finding is critical for its use as a fluorescent probe in biochemical settings (Lobsiger et al., 2014).

Propriétés

IUPAC Name |

2-amino-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)3-7/h5H,3-4,7H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSSLJCGIBNHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-isobutylacetamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)

![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)

![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)